acetic acid;phenacyl carbamimidothioate
Description
Acetic acid (CH₃COOH) is a simple carboxylic acid widely used as a solvent, catalyst, and reagent in organic synthesis. Phenacyl carbamimidothioate refers to a class of compounds derived from the reaction of phenacyl bromide (C₆H₅COCH₂Br) with carbamimidothioic acid derivatives. These compounds often feature a thioamide (-C(=S)-NH₂) group linked to a phenacyl moiety (C₆H₅COCH₂-), making them valuable intermediates in heterocyclic chemistry .
The combination of acetic acid and phenacyl carbamimidothioate is frequently observed in cyclization reactions. For example, acetic acid acts as both a solvent and proton donor in the synthesis of thiazoles, thiadiazines, and triazinones from thiosemicarbazides and phenacyl bromides . These reactions typically proceed via nucleophilic substitution, where the thioamide group attacks the α-carbon of phenacyl bromide, followed by cyclization facilitated by acetic acid .
Properties
CAS No. |
7147-63-9 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
acetic acid;phenacyl carbamimidothioate |
InChI |
InChI=1S/C9H10N2OS.C2H4O2/c10-9(11)13-6-8(12)7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H3,10,11);1H3,(H,3,4) |
InChI Key |
XTWWNGZQHFCFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=O)CSC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;phenacyl carbamimidothioate typically involves the reaction of phenacyl bromide with carbamimidothioate in the presence of acetic acid. The reaction is carried out under reflux conditions in ethanol, with microwave irradiation to enhance the reaction rate . The reaction mechanism involves the nucleophilic addition of the carbamimidothioate to the phenacyl bromide, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine as a promoter . This process has been further developed into the Cavita process, which offers improved efficiency and sustainability. Phenacyl carbamimidothioate derivatives are typically produced through multicomponent reactions involving phenacyl bromide and various nucleophiles .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;phenacyl carbamimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, alcohols, amines, and substituted phenacyl derivatives .
Scientific Research Applications
Acetic acid;phenacyl carbamimidothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;phenacyl carbamimidothioate involves its interaction with various molecular targets and pathways. The phenacyl group can act as an electrophile, reacting with nucleophiles in biological systems. The carbamimidothioate moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Phenacyl-Containing Derivatives
(a) S-Substituted Phenacyl 1,3,4-Oxadiazoles
Derived from diclofenac acid, these compounds exhibit anti-inflammatory and analgesic properties. Unlike acetic acid;phenacyl carbamimidothioate, which is a synthetic intermediate, S-substituted phenacyl oxadiazoles are bioactive molecules. For instance, halogenated phenacyl derivatives showed significant protection against acetic acid-induced writhing in mice, whereas non-halogenated analogs were inactive .
(b) Phenacyl Ester Derivatives
Phenacyl esters (e.g., phenacyl benzoate) are used as photo-removable protecting groups for carboxylic acids. These lack the thioamide functionality present in carbamimidothioates but share reactivity with phenacyl bromides during synthesis .
(c) 4-Hydroxypiperidine Phenacyl Derivatives
Six substituted phenacyl derivatives of 4-hydroxypiperidine were synthesized and tested for analgesic activity. Only halogenated derivatives (e.g., 4-chlorophenacyl) showed activity against acetic acid-induced pain, highlighting the role of electron-withdrawing substituents in bioactivity .
Thioamide-Based Compounds
(a) Thiosemicarbazones
Thiosemicarbazones, synthesized from aldehydes and thiosemicarbazide in acetic acid, are precursors to carbamimidothioates. They lack the phenacyl group but share the thioamide moiety. These compounds are cyclized with phenacyl bromides to form thiazoles or thiadiazines .
(b) Thiazole Derivatives
Thymol-derived 3,4-disubstituted thiazoles are synthesized via cyclization of thiosemicarbazones with phenacyl bromides in glacial acetic acid.
Carboxylic Acid Derivatives
(a) Hydroxycinnamoyl Shikimates
These compounds, synthesized using acetic acid to remove phenacyl ester protecting groups, are structurally distinct but share the use of acetic acid in deprotection steps. Their yields (9–44%) depend on coupling efficiency, similar to challenges in carbamimidothioate synthesis .
(b) Coumarin-Thiazoline Hybrids
Reactions between 3-acetylcoumarins and phenacyl halides in acetic acid yield dihydrobenzothiazines with antinociceptive properties. Unlike carbamimidothioates, these compounds feature fused heterocyclic systems .
Comparative Data Table
Research Findings and Contradictions
- Activity of Halogenated Derivatives: Halogenated phenacyl compounds consistently show enhanced bioactivity (e.g., analgesia, anti-inflammation) compared to non-halogenated analogs, likely due to increased electrophilicity .
- Role of Acetic Acid: While acetic acid is critical in cyclization and deprotection steps, its replacement with formic acid or methanol alters reaction kinetics and product yields .
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